Mitomycin B vs. Mitomycin C: Superior pKa and pH-Dependent DNA Cross-Linking
Mitomycin B exhibits a higher pKa (4.3) for its aziridine nitrogen compared to Mitomycin C (3.2). This difference in protonation state results in faster and more extensive interstrand DNA cross-linking by Mitomycin B at low pH in the absence of reductive activation [1]. This is a direct consequence of the aziridine's enhanced nucleophilicity and its primary role in the initial DNA alkylation step for Mitomycin B, a mechanism distinct from that of Mitomycin C [1].
| Evidence Dimension | Aziridine pKa and DNA Cross-linking at Low pH |
|---|---|
| Target Compound Data | pKa = 4.3; Faster and more extensive cross-linking at low pH without reduction. |
| Comparator Or Baseline | Mitomycin C: pKa = 3.2; Slower and less extensive cross-linking under identical conditions. |
| Quantified Difference | ΔpKa = +1.1; Observed kinetic advantage in cross-linking at low pH. |
| Conditions | Ethidium fluorescence assay using PM2 DNA; measurement performed in the absence of a reducing agent. |
Why This Matters
This property makes Mitomycin B a preferred tool for investigating DNA damage mechanisms in acidic microenvironments, such as those found in hypoxic tumors, where its activity profile is distinct from that of Mitomycin C.
- [1] Lown, J. W., & Weir, G. (1978). Studies related to antitumor antibiotics. Part XIV. Reactions of mitomycin B with DNA. Canadian Journal of Biochemistry, 56(5), 296-304. View Source
